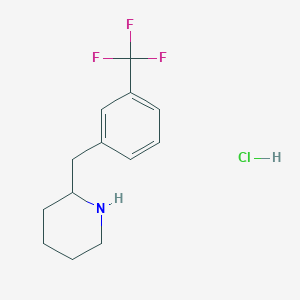

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 3-trifluoromethyl-benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-trifluoromethyl-benzyl chloride from 3-trifluoromethyl-benzyl alcohol using thionyl chloride.

Nucleophilic Substitution: The 3-trifluoromethyl-benzyl chloride is then reacted with piperidine in the presence of a base such as sodium carbonate to form 2-(3-Trifluoromethyl-benzyl)-piperidine.

Hydrochloride Formation: The final step involves the conversion of 2-(3-Trifluoromethyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Methyl-substituted piperidine derivatives.

Substitution: Various substituted benzyl-piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has been investigated for its potential as:

- Analgesics : Compounds with similar structures have shown promise in pain relief applications.

- Anti-inflammatory Agents : Its biological activity may extend to reducing inflammation.

- Neurological Applications : Research indicates that it may modulate neurotransmitter systems, making it a candidate for treating neuropsychiatric disorders .

Binding Affinity Studies

Studies have highlighted the compound's binding affinity at various receptor sites, particularly:

- NMDA Receptors : It has been noted that derivatives with trifluoromethyl groups exhibit increased binding affinity compared to their non-trifluoromethyl counterparts. For instance, compounds with similar modifications displayed significant inhibition of [^3H]TCP binding, indicating potential therapeutic relevance in neurological disorders .

Structure-Activity Relationship (SAR) Investigations

Research into the structure-activity relationships of piperidine derivatives has revealed that:

- Modifications to the piperidine or benzyl moiety can significantly affect biological activity.

- The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity, making it an attractive target for further drug development .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

Mécanisme D'action

The mechanism by which 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its molecular targets.

Comparaison Avec Des Composés Similaires

- 2-(3-Trifluoromethyl-phenyl)-piperidine hydrochloride

- 2-(3-Trifluoromethyl-benzyl)-morpholine hydrochloride

- 2-(3-Trifluoromethyl-benzyl)-pyrrolidine hydrochloride

Comparison:

- Structural Differences: While these compounds share the trifluoromethyl-benzyl group, they differ in the heterocyclic ring (piperidine, morpholine, pyrrolidine).

- Unique Properties: The presence of the piperidine ring in 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

- Applications: Each compound may have unique applications based on its structural features, with this compound being particularly suited for central nervous system-related research.

Activité Biologique

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17ClF3N

- Molecular Weight : 279.73 g/mol

- CAS Number : 193357-81-2

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities, including:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes or obesity.

Biological Activity Data

Case Studies

-

Antidepressant Activity :

A study investigating the antidepressant potential of piperidine derivatives found that compounds similar to this compound exhibited significant improvements in depression-like behaviors in animal models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting a dual-action on both serotonin and norepinephrine transporters. -

Antimicrobial Properties :

Research has shown that piperidine derivatives possess antimicrobial properties against various bacterial strains. A particular focus was on the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. This activity was assessed using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL. -

Enzyme Targeting :

Investigation into the enzyme inhibition capabilities revealed that this compound could inhibit PTGR2 activity with an IC50 value around 79 µM. This suggests potential applications in inflammatory conditions where prostaglandin metabolism is altered .

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFRESSJJYDIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.